(3,4,5-Trifluorophenyl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4,5-Trifluorophenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C7H4ClF3O2S and a molecular weight of 244.62 g/mol . This compound is known for its high reactivity and is used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(3,4,5-Trifluorophenyl)methanesulfonyl chloride can be synthesized through several methods. One common method involves the reaction of (3,4,5-trifluorophenyl)methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of this compound often involves the chlorination of (3,4,5-trifluorophenyl)methanesulfonic acid using thionyl chloride or phosgene. This method is preferred due to its high yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
(3,4,5-Trifluorophenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form sulfonamide and sulfonate esters, respectively.
Reduction Reactions: It can be reduced to (3,4,5-trifluorophenyl)methanesulfonic acid using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols
Reducing Agents: Lithium aluminum hydride
Reaction Conditions: Typically carried out at low temperatures to prevent decomposition.
Major Products Formed
Sulfonamide: Formed from the reaction with amines
Sulfonate Esters: Formed from the reaction with alcohols
(3,4,5-Trifluorophenyl)methanesulfonic acid: Formed from reduction reactions.
Scientific Research Applications
(3,4,5-Trifluorophenyl)methanesulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of (3,4,5-Trifluorophenyl)methanesulfonyl chloride involves its high reactivity as an electrophile. It reacts with nucleophiles to form stable sulfonamide and sulfonate ester derivatives. The molecular targets and pathways involved in its reactions include the nucleophilic attack on the sulfonyl chloride group, leading to the formation of the desired products .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl chloride: Similar in structure but lacks the trifluorophenyl group.
Tosyl chloride: Contains a toluene group instead of the trifluorophenyl group.
Uniqueness
(3,4,5-Trifluorophenyl)methanesulfonyl chloride is unique due to the presence of the trifluorophenyl group, which imparts higher reactivity and selectivity in chemical reactions compared to other sulfonyl chlorides .
Properties
Molecular Formula |
C7H4ClF3O2S |
---|---|
Molecular Weight |
244.62 g/mol |
IUPAC Name |
(3,4,5-trifluorophenyl)methanesulfonyl chloride |
InChI |
InChI=1S/C7H4ClF3O2S/c8-14(12,13)3-4-1-5(9)7(11)6(10)2-4/h1-2H,3H2 |
InChI Key |
TXFSUBZWKFAUSK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.